molecular formula C17H13NO B1147742 3,5-diphenyl-1H-pyrrole-2-carbaldehyde CAS No. 40872-77-3

3,5-diphenyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1147742
CAS No.: 40872-77-3
M. Wt: 247.29
InChI Key:
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Description

3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of phenyl groups at positions 3 and 5, along with an aldehyde group at position 2, makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The general procedure includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,5-diphenyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3,5-diphenyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The phenyl groups may also contribute to the compound’s ability to interact with hydrophobic pockets in biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,5-diphenyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGDALQUFILRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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